1-Benzhydrylpiperazine
Overview
Description
1-Benzhydrylpiperazine, also known as Diphenylmethylpiperazine, is a chemical compound and piperazine derivative . It features a piperazine ring with a benzhydryl (diphenylmethyl) group bound to one of the nitrogens . It is an intermediate used in drug synthesis .
Molecular Structure Analysis
1-Benzhydrylpiperazine features a piperazine ring with a benzhydryl (diphenylmethyl) group bound to one of the nitrogens . More detailed structural analysis can be found in the paper titled “Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydrylpiperazine derivative ”.
Chemical Reactions Analysis
1-Benzhydrylpiperazine is synthesized by the nucleophilic substitution reaction of 1-benzhydryl piperazine with various acyl chlorides . In another study, 14 new 1,4-disubstituted piperazine derivatives were synthesized from allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines .
Physical And Chemical Properties Analysis
1-Benzhydrylpiperazine is a white to light yellow crystalline powder . It has a melting point of 90-93 °C . Its molecular formula is C17H20N2 and its molecular weight is 252.35 g/mol .
Scientific Research Applications
Cytotoxic Activities in Cancer Research 1-Benzhydrylpiperazine derivatives have been synthesized and investigated for their cytotoxic activities against various cancer cell lines. Benzamide derivatives of 1-benzhydrylpiperazine showed high cytotoxic activity, particularly against hepatocellular, breast, and colorectal cancer cell lines (Gurdal et al., 2013). Additionally, conjugates of N-benzhydrylpiperazine with 1,3,4-oxadiazoles were effective in inhibiting the proliferation of HeLa cancer cells and inducing apoptosis through oxidative stress-mediated pathways (Khanam et al., 2018).
Potential in Obesity Treatment Benzhydrylpiperazine derivatives have been identified as potential scaffolds for developing CB1 receptor modulators. These compounds, particularly compound 6c, demonstrated significant potency and selectivity as CB1 receptor inverse agonists, with the potential to reduce body weight in diet-induced obese rats (Meng et al., 2010).
Synthetic Methodology and Characterization The stereoselective synthesis of 1-benzhydryl-4-cinnamylpiperazines via the Wittig Reaction has been reported, illustrating a method to produce specific isomers of this compound (Shivprakash & Reddy, 2014). This advancement in synthetic methodology is crucial for the precise production of benzhydrylpiperazine derivatives for various applications.
Carbonic Anhydrase Inhibition 1-Benzhydrylpiperazine derivatives have been developed as selective inhibitors of the carbonic anhydrase enzymes. These compounds, particularly those bearing a benzhydrylpiperazine tail, showed varying levels of inhibition across different isoforms of human carbonic anhydrase, with notable selectivity for isoform I (Berrino et al., 2017).
Anticancer Potential of Piperazine Derivatives Novel (Z)-1-benzhydryl-4-cinnamylpiperazine derivatives have shown moderate to good anticancer activity on human cervical cancer and murine microglial cell lines, indicating their potential as anticancer agents (Shivaprakash et al., 2014).
Calcium Antagonism A series of N-benzhydrylpiperazine derivatives were prepared and evaluated for their efficacy as calcium antagonists. This research indicated their potential in influencing the permeability of cell membranes to calcium, which could be significant for cardiovascular applications (Gubert et al., 1987).
Applications in Monoamine Oxidase Inhibition Phenyl- and 1-benzhydrylpiperazine derivatives have been synthesized and evaluated as monoamine oxidase inhibitors. These compounds showed potential for the treatment of neurological disorders like Parkinson's disease and depression, with some exhibiting selective inhibition for MAO-B isoform (Kumar et al., 2018).
properties
IUPAC Name |
1-benzhydrylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19/h1-10,17-18H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVNXDKZIQLBNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56609-03-1 (mono-hydrochloride) | |
Record name | Norcyclizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80232968 | |
Record name | Norcyclizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669667 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Benzhydrylpiperazine | |
CAS RN |
841-77-0 | |
Record name | Benzhydrylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=841-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norcyclizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzhydrylpiperazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norcyclizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzhydrylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Benzhydrylpiperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU6V5ZHD9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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